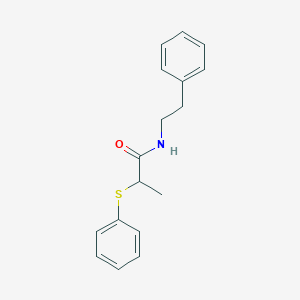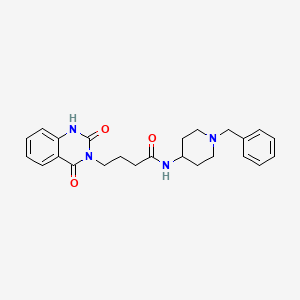![molecular formula C20H18N4O B5232698 2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5232698.png)
2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine, also known as MM-DAP, is a chemical compound that has shown potential in various scientific research applications. MM-DAP is a pyrazolo[1,5-a]pyrimidine derivative and is considered to be a promising drug candidate due to its unique chemical structure and potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases. 2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models.
Biochemical and physiological effects:
2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as tyrosine kinase and phosphodiesterase, which are involved in the regulation of cell growth and proliferation. 2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is its unique chemical structure, which makes it a promising drug candidate for various diseases. 2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine has also been shown to have low toxicity and good bioavailability, which makes it a suitable candidate for further development. However, one of the limitations of using 2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research and development of 2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine. One of the areas of research is to study the mechanism of action of 2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine in more detail to better understand its therapeutic properties. Another area of research is to study the pharmacokinetics and pharmacodynamics of 2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine to optimize its dosing and administration. Additionally, 2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine could be studied in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine involves the reaction of 3,6-diphenylpyrazolo[1,5-a]pyrimidine-7-carbaldehyde with methoxymethylamine in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine has been studied extensively for its potential therapeutic properties and has shown promising results in various scientific research applications. Some of the areas of research where 2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine has been studied include cancer research, neurological disorders, and inflammation.
Propriétés
IUPAC Name |
2-(methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-25-13-17-18(15-10-6-3-7-11-15)20-22-12-16(19(21)24(20)23-17)14-8-4-2-5-9-14/h2-12H,13,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQPAULTTTZESB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C(=C(C=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198795 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(Methoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B5232623.png)

![N-{1-[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5232637.png)
![12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5232645.png)
![4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine](/img/structure/B5232654.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-isobutylmethanesulfonamide](/img/structure/B5232658.png)
![5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232666.png)
![N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5232676.png)
![3-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-nitrophenol](/img/structure/B5232684.png)


![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(4-ethoxyphenyl)hydrazone]](/img/structure/B5232724.png)
![4-(5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)thiomorpholine](/img/structure/B5232738.png)
![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232740.png)